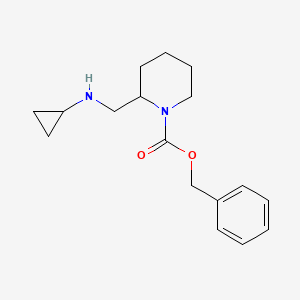

2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a cyclopropylaminomethyl substituent at the 2-position of the piperidine ring and a benzyl ester group at the 1-position. This structure combines the conformational rigidity of the piperidine scaffold with the steric and electronic effects of the cyclopropylamine moiety, making it a candidate for applications in medicinal chemistry and organic synthesis. Notably, the compound (CAS Ref: 10-F087715) has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

benzyl 2-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21-13-14-6-2-1-3-7-14)19-11-5-4-8-16(19)12-18-15-9-10-15/h1-3,6-7,15-16,18H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFKQXPACGJEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CNC2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The resulting intermediate is then esterified with benzyl alcohol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be used as a building block for the development of bioactive compounds. Its potential as a pharmacophore in drug discovery is being explored.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed for the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the piperidine ring can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester with four analogs, focusing on structural variations, physicochemical properties, and functional implications.

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Structural Differences: The amino group is at the 4-position of the piperidine ring instead of the 2-position cyclopropylaminomethyl group.

- Safety Profile: Limited toxicological data exist, but safety protocols emphasize immediate flushing of eyes/skin with water and medical consultation upon exposure .

Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Ref: 10-F428304)

- Structural Differences : Incorporates a pyrazolo-pyridine core with a 4-fluorophenyl group, differing significantly in scaffold and substituents.

- Commercial Status : Discontinued across multiple quantities (50mg–2.5g), similar to the target compound, indicating shared challenges in production or demand .

- Functional Implications : The pyrazolo-pyridine system may enhance π-π stacking interactions in drug design, unlike the piperidine-cyclopropane hybrid.

(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1823396-40-2)

- Structural Differences : Features a hydroxyl-ethyl group on the cyclopropylamine moiety, introducing hydrogen-bonding capability absent in the target compound.

- Solubility: The hydroxyl group likely improves aqueous solubility compared to the hydrophobic cyclopropylaminomethyl group in the target molecule.

2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353956-41-8)

- Structural Differences: Includes an acetylated amino group on the cyclopropane ring, adding a peptide-like linkage.

- Reactivity : The acetyl group may increase susceptibility to enzymatic hydrolysis, altering metabolic stability relative to the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The discontinuation of the target compound and its pyrazolo-pyridine analog suggests synthetic complexity or instability in cyclopropane-containing piperidines .

- Biological Interactions : Hydrophobic cyclopropane groups (target compound) may enhance membrane permeability but reduce solubility, whereas hydroxylated analogs (CAS 1823396-40-2) balance these properties .

- Safety Considerations: Limited toxicological data for piperidine derivatives underscore the need for rigorous preclinical evaluation, particularly for compounds with reactive esters or amines .

Biological Activity

2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a piperidine ring, a cyclopropyl group, and a benzyl ester functional group. Its molecular formula is C19H26N2O4, and it has a molecular weight of 346.4 g/mol. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's unique features include:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle that is common in many pharmaceuticals.

- Cyclopropyl Group : Known to enhance the biological activity of compounds by influencing their interaction with biological targets.

- Benzyl Ester Moiety : This functional group can improve solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Analgesic Properties : Some derivatives of this compound have shown promise in pain relief studies, indicating potential use in pain management therapies.

- Anticancer Potential : Similar compounds have been studied for their anticancer effects, suggesting that this compound might also have therapeutic applications in oncology.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to enhanced cholinergic transmission by inhibiting acetylcholinesterase.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study demonstrated that similar piperidine derivatives exhibited significant antibacterial activity against various strains of bacteria. The findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.

- Analgesic Research : In animal models, derivatives similar to this compound were tested for pain relief. Results indicated that these compounds could effectively reduce pain responses, supporting their potential use in analgesic formulations.

- Anticancer Evaluations : Compounds with structural similarities were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Some showed promising results in reducing cancer cell viability, indicating a need for further exploration of this compound's anticancer properties.

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester | C19H26N2O4 | Different cyclopropyl substitution position |

| N-(Cyclopropyl)benzamide | C11H14N2O | Exhibits anti-inflammatory effects |

| 2-(Cyclobutylamino)methyl-piperidine-1-carboxylic acid benzyl ester | C18H25N2O3 | Incorporates cyclobutyl instead of cyclopropyl |

This table illustrates how structural modifications influence the biological activities and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.